molecular formula C20H18N6O7 B14342096 Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 100696-25-1

Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B14342096
CAS No.: 100696-25-1
M. Wt: 454.4 g/mol
InChI Key: CIIXXMCWSNYRCU-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid core substituted with nitro groups and a hydrazide linkage to an indole derivative, making it a unique molecule with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Formation of Hydrazide: The dinitrobenzoic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.

    Indole Derivative Synthesis: Separately, the indole derivative is synthesized by reacting an appropriate indole precursor with morpholine and formaldehyde under controlled conditions.

    Coupling Reaction: Finally, the indole derivative is coupled with the dinitrobenzoic acid hydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted benzoic acid derivatives.

    Substitution: Various substituted benzoic acid and indole derivatives.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structure.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.

    Indole derivatives: Molecules containing the indole moiety with various functional groups.

Uniqueness

  • The combination of nitro groups, hydrazide linkage, and indole derivative in benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide makes it unique compared to other benzoic acid and indole derivatives. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

100696-25-1

Molecular Formula

C20H18N6O7

Molecular Weight

454.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,5-dinitrobenzamide

InChI

InChI=1S/C20H18N6O7/c27-19(13-9-14(25(29)30)11-15(10-13)26(31)32)22-21-18-16-3-1-2-4-17(16)24(20(18)28)12-23-5-7-33-8-6-23/h1-4,9-11,28H,5-8,12H2

InChI Key

CIIXXMCWSNYRCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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